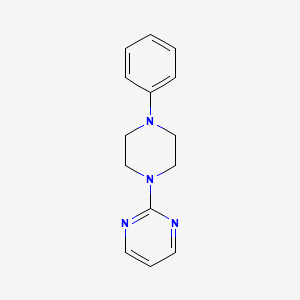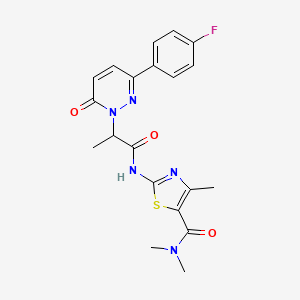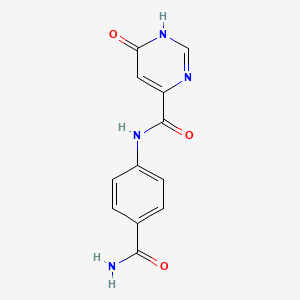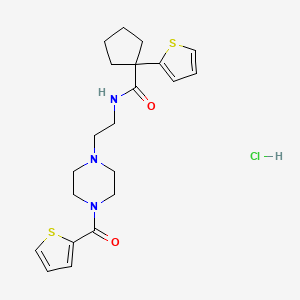
2-(4-Phenylpiperazin-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Phenylpiperazin-1-yl)pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives, which have been extensively studied for their diverse biological activities.
Aplicaciones Científicas De Investigación
Antitumor Activity
2-(4-Phenylpiperazin-1-yl)pyrimidine derivatives have been studied for their antitumor properties. For instance, certain pyrido[2,3-d]pyrimidines, including those with 2-(4-phenylpiperazin-1-yl) moieties, showed significant in vitro antitumor activity against DNA damage. One such compound demonstrated potent antitumor activity in vivo against Ehrlich ascites carcinoma in mice (Gineinah et al., 2013).
Histamine H4 Receptor Ligands
A series of 2-aminopyrimidines, including those with this compound, were synthesized as ligands for the histamine H4 receptor (H4R). Modifications to the pyrimidine core and the phenylpiperazin moiety led to the development of potent in vitro compounds with anti-inflammatory and antinociceptive properties, suggesting potential applications in pain management (Altenbach et al., 2008).
Cholinesterase and Aβ-Aggregation Inhibitors
Certain 2,4-disubstituted pyrimidine derivatives, including those with 2-(4-phenylpiperazin-1-yl) substituents, were found to be effective cholinesterase inhibitors and inhibitors of amyloid-β (Aβ) aggregation. These findings are particularly relevant for developing therapeutic agents targeting Alzheimer's Disease (AD) (Mohamed et al., 2011).
Antibacterial and Antifungal Agents
Compounds synthesized from this compound have shown notable antibacterial and antifungal activities. For example, specific pyrimidine-incorporated piperazine derivatives exhibited significant antibacterial and antifungal effects at certain concentrations (Thriveni et al., 2014).
Nonlinear Optical Properties
The pyrimidine ring, including this compound derivatives, has been explored for applications in nonlinear optics (NLO). Studies have shown that certain thiopyrimidine derivatives exhibit considerable NLO characteristics, which may be suitable for optoelectronic applications (Hussain et al., 2020).
A2A Adenosine Receptor Inverse Agonists
Derivatives of this compound have been synthesized as human A2A adenosine receptor antagonists/inverse agonists. These compounds have potential therapeutic roles in treating neurodegenerative disorders, such as Parkinson's and Alzheimer's diseases, and in combating tumor cell immunoescaping (Varano et al., 2020).
Mecanismo De Acción
Target of Action
The primary target of the compound 2-(4-Phenylpiperazin-1-yl)pyrimidine is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . The compound also exhibits inhibitory activity against butyrylcholinesterase (BuChE), another enzyme that can modulate acetylcholine .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It exhibits potent inhibitory activity against AChE, and to a lesser extent, against BuChE . The compound’s mode of action against AChE is a mixed-type inhibition, involving both competitive and non-competitive inhibition .
Biochemical Pathways
The inhibition of AChE by this compound affects the cholinergic neurotransmission pathway . This pathway plays a crucial role in learning and memory, and its disruption is associated with cognitive decline in conditions such as Alzheimer’s disease . By inhibiting AChE, the compound increases the level of acetylcholine, a neurotransmitter that enhances cognition functions .
Pharmacokinetics
The compound’s potent inhibitory activity against ache suggests it may have favorable pharmacokinetic properties that allow it to reach its target in the brain .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of cholinergic neurotransmission . By inhibiting AChE, the compound increases the level of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission . This can lead to improved cognitive function, making the compound a potential therapeutic agent for conditions characterized by cognitive decline, such as Alzheimer’s disease .
Propiedades
IUPAC Name |
2-(4-phenylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4/c1-2-5-13(6-3-1)17-9-11-18(12-10-17)14-15-7-4-8-16-14/h1-8H,9-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIGMDQROHKZKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl]prop-2-enamide](/img/structure/B2414770.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2414771.png)
![1-[1-(tert-Butyldimethylsilyl)indol-5-yl]ethanol](/img/structure/B2414772.png)

![4-chloro-2-methoxy-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B2414774.png)
![[2-(Methylamino)-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2414777.png)




![2-[2-Aminoethyl(benzyl)amino]acetic acid;hydrochloride](/img/structure/B2414784.png)
![N'-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2414788.png)
![5-((3,5-Dimethylpiperidin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2414789.png)